molecular formula C8H15NO2 B12354940 Methyl3-[(propan-2-yl)amino]but-2-enoate

Methyl3-[(propan-2-yl)amino]but-2-enoate

Cat. No.: B12354940
M. Wt: 157.21 g/mol
InChI Key: ORTVECSFZLVACC-FNORWQNLSA-N
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Description

Fundamental Principles of Enamino Ester Structure and Reactivity

Enamino esters are characterized by an amine substituent attached to a carbon atom of a carbon-carbon double bond, which is in conjugation with an ester group. This arrangement of functional groups gives rise to a unique electronic distribution and reactivity profile.

The structure of Methyl 3-[(propan-2-yl)amino]but-2-enoate features a nitrogen atom lone pair that can delocalize into the π-system of the double bond and the carbonyl group. This delocalization is a key feature of enamine chemistry, rendering the α-carbon nucleophilic. acs.org The general reactivity of enamines is characterized by their ability to act as carbon nucleophiles in reactions with a variety of electrophiles. acs.org

A significant aspect of the structure of β-enamino esters is the potential for tautomerism. These compounds can exist in equilibrium between the enamine form and the corresponding imine form. wikipedia.org For most β-enamino esters, the enamine tautomer is generally more stable due to the formation of a conjugated system and the presence of a strong intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen. wikipedia.org This hydrogen bonding contributes to the planarity of the molecule and influences its reactivity. researchgate.net The presence of an N-alkyl group, such as the propan-2-yl group in the title compound, can influence the E/Z stereochemistry of the double bond and the rotational barrier around the C-N bond.

The reactivity of β-enamino esters is diverse. They can undergo electrophilic substitution at the α-carbon, react with various electrophiles, and participate in cyclization reactions to form a wide array of heterocyclic compounds. researchgate.net The nucleophilicity of the enamine can be modulated by the nature of the substituents on the nitrogen atom and the ester group.

Research Significance of the Methyl 3-[(propan-2-yl)amino]but-2-enoate Scaffold within Synthetic Organic Chemistry

While specific research exclusively detailing Methyl 3-[(propan-2-yl)amino]but-2-enoate is not extensively documented, the broader class of β-enamino esters, including N-alkylated derivatives, holds considerable significance as versatile intermediates in organic synthesis. acgpubs.orgnih.gov Their importance stems from their utility as synthons for the construction of various heterocyclic systems, many of which are found in biologically active compounds and natural products. researchgate.netthieme-connect.com

A prominent application of β-enamino esters is in the Hantzsch dihydropyridine (B1217469) synthesis, a multi-component reaction used to prepare dihydropyridines. wikipedia.orgnih.govorganic-chemistry.org These dihydropyridine derivatives are a critical class of calcium channel blockers used in the treatment of hypertension. For instance, the synthesis of drugs like felodipine (B1672334) involves the condensation of an aldehyde, a β-ketoester, and an enamino ester, which can be an N-substituted derivative. chemicalbook.comgoogle.com The use of an N-substituted enamino ester, such as one derived from isopropylamine (B41738), can be a key step in the synthesis of specific dihydropyridine-based pharmaceuticals.

The general synthetic utility of β-enamino esters extends to the preparation of other heterocycles like pyridinones and pyrazolones. nih.gov The reactivity of the enamine and ester functionalities allows for a variety of cyclization strategies. The N-substituent, in this case, the propan-2-yl group, can influence the reaction pathways and the properties of the resulting products.

The synthesis of β-enamino esters is typically achieved through the condensation of a β-ketoester, such as methyl acetoacetate (B1235776), with an amine, in this case, propan-2-amine. organic-chemistry.org This reaction is often catalyzed by an acid and can be performed under various conditions, including solvent-free and ultrasound-assisted methods, highlighting the accessibility of this class of compounds. thieme-connect.com

Table 1: Properties of Methyl 3-[(propan-2-yl)amino]but-2-enoate and Related Compounds

Compound NameMolecular FormulaMolar Mass ( g/mol )General Class
Methyl 3-[(propan-2-yl)amino]but-2-enoateC₈H₁₅NO₂157.21β-Enamino Ester
Methyl acetoacetateC₅H₈O₃116.12β-Ketoester
Propan-2-amineC₃H₉N59.11Primary Amine
FelodipineC₁₈H₁₉Cl₂NO₄384.26Dihydropyridine

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

methyl (E)-3-(propan-2-ylamino)but-2-enoate

InChI

InChI=1S/C8H15NO2/c1-6(2)9-7(3)5-8(10)11-4/h5-6,9H,1-4H3/b7-5+

InChI Key

ORTVECSFZLVACC-FNORWQNLSA-N

Isomeric SMILES

CC(C)N/C(=C/C(=O)OC)/C

Canonical SMILES

CC(C)NC(=CC(=O)OC)C

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Methyl 3 Propan 2 Yl Amino but 2 Enoate

Direct Synthesis Approaches

The formation of Methyl 3-[(propan-2-yl)amino]but-2-enoate can be achieved through several direct synthetic routes, primarily involving the reaction between a β-keto ester and an amine.

Condensation Reactions Involving β-Keto Esters and Isopropylamine (B41738) Derivatives

The most straightforward and widely employed method for synthesizing β-enamino esters is the direct condensation of a β-dicarbonyl compound with a primary or secondary amine. rsc.org In the specific case of Methyl 3-[(propan-2-yl)amino]but-2-enoate, the reaction involves the condensation of methyl acetoacetate (B1235776) (a β-keto ester) with isopropylamine.

This reaction is typically facilitated by the removal of water, which drives the equilibrium towards the formation of the enamino ester product. The general mechanism involves the initial nucleophilic attack of the amine on the ketone carbonyl of the β-keto ester, followed by dehydration to yield the stable, conjugated enamino ester. While the reaction can proceed without a catalyst, it is often slow and may require elevated temperatures. The use of azeotropic distillation with solvents like benzene (B151609) or toluene (B28343) to remove water has been a traditional approach. rsc.org

Catalyst-Mediated Synthetic Protocols for Enamino Ester Formation

Several methodologies have proven effective:

Acid Catalysis : Simple acids like acetic acid can effectively catalyze the condensation, particularly under solvent-free conditions with ultrasound irradiation, providing good yields of the corresponding β-enamino esters. organic-chemistry.org

Lewis Acid Catalysis : Lewis acids such as iron(III) triflate (Fe(OTf)₃), ceric ammonium (B1175870) nitrate (B79036) (CAN), and lithium perchlorate (B79767) are effective in promoting the reaction. organic-chemistry.orgresearchgate.net Fe(OTf)₃, for instance, has been used as a stable, recyclable catalyst under solvent-free conditions, demonstrating high yields and chemo- and regioselectivity. researchgate.net

Solid-Supported Catalysts : Solid catalysts like silica (B1680970) gel and montmorillonite (B579905) K10 clay facilitate the reaction, often under solvent-free or microwave-assisted conditions. rsc.orgresearchgate.netscielo.br These methods are considered environmentally friendly due to the ease of catalyst recovery and reduced solvent usage. researchgate.net

Metal Catalysis : Transition metals, including copper, palladium, and gold, have been utilized to catalyze the formation of enamino esters. organic-chemistry.orgorganic-chemistry.org For example, cellulose-supported copper(0) nanoparticles have been shown to efficiently catalyze aza-Michael reactions to form β-amino compounds. organic-chemistry.org Palladium and gold catalysts are particularly useful in hydroamination reactions of alkynes, which can also yield enamino ester scaffolds. organic-chemistry.org

Dehydrating Agents : Reagents like tetraethyl orthosilicate (B98303) can be used in situ to remove the water formed during the condensation, thus driving the reaction to completion under mild conditions in solvents like absolute ethanol. rsc.org

Synthetic Routes to Analogous Enamino Ester Derivatives

The versatility of the enamination reaction allows for the synthesis of a wide array of enamino ester derivatives by modifying the starting materials.

Systematic Modification of Amino Substituents in β-Amino-α,β-unsaturated Esters

A significant advantage of the condensation reaction is its tolerance for a wide variety of amines. By substituting isopropylamine with other primary or secondary amines, a diverse library of β-amino-α,β-unsaturated esters can be generated. This systematic modification is crucial for creating analogues with different electronic and steric properties, which is fundamental in medicinal chemistry and materials science. Studies have demonstrated successful condensations with various aliphatic amines (e.g., n-butylamine, cyclohexylamine) and aromatic amines (e.g., aniline, p-toluidine), each resulting in the corresponding N-substituted enamino ester. rsc.orgresearchgate.net

The following table illustrates the synthesis of various β-enamino esters and ketones through the reaction of β-dicarbonyl compounds with different primary amines, catalyzed by Iron(III) triflate under solvent-free conditions. This demonstrates the broad applicability of the method for creating a diverse range of derivatives.

Table 1: Synthesis of β-Enamino Ketones and Esters Catalyzed by Fe(OTf)₃

This table is based on research findings demonstrating the versatility of Iron(III) triflate as a catalyst. researchgate.net

EntryAmineTime (min)Yield (%)
1OMeMe4-Me-Ph398
2OMeMe4-MeO-Ph492
3OMeMePh790
4OMeMe2-Me-Ph396
5OMeMen-Bu392
6PhMe4-MeO-Ph494
7PhMePhCH₂597
8PhMen-Pr695
9PhMe4-Me-Ph598
10PhMe4-Cl-Ph892

Regioselective and Stereoselective Synthetic Strategies for Enamino Ester Scaffolds

Controlling the regioselectivity and stereoselectivity of the enamino ester formation is critical when dealing with more complex substrates or when specific isomers are desired for biological applications.

Regioselectivity : When unsymmetrical β-dicarbonyl compounds are used, the reaction can potentially yield two different regioisomers. The choice of catalyst and reaction conditions can influence which carbonyl group preferentially reacts with the amine. For instance, in reactions catalyzed by Fe(OTf)₃ with substrates like 2,4-pentanedione (acetylacetone) versus methyl acetoacetate, the reaction proceeds with high regioselectivity. researchgate.net Alternative strategies, such as the hydroamination of unsymmetrical alkynes, can also provide high regiocontrol, with catalysts like silver or gold salts directing the addition of the amine to a specific carbon of the triple bond. organic-chemistry.org

Stereoselectivity : Enamino esters possess a C=C double bond and can exist as (E) or (Z) stereoisomers. The thermodynamic stability of the intramolecular hydrogen bond between the N-H proton and the ester carbonyl typically favors the (Z)-isomer. However, stereoselectivity can be influenced by the synthetic method. For example, Pd-catalyzed oxidative coupling of primary amines with certain alkenes has been shown to produce (Z)-enamines with excellent stereoselectivity. organic-chemistry.org Similarly, a cascade reaction involving an aza-Michael addition followed by hydrolysis has been developed for the stereoselective synthesis of (Z)-β-enamino ketones and esters. nih.gov

Optimization of Reaction Conditions for High-Yield Enamino Ester Synthesis

To maximize the yield and purity of Methyl 3-[(propan-2-yl)amino]but-2-enoate and its analogues, the optimization of several reaction parameters is crucial.

Key parameters for optimization include:

Catalyst Choice and Loading : The selection of the catalyst has a profound impact on the reaction outcome. While simple acid catalysis works, more sophisticated catalysts like Fe(OTf)₃ can be effective even at low loadings and are recyclable, offering economic and environmental advantages. researchgate.net

Solvent : Many modern procedures favor solvent-free conditions, which can lead to shorter reaction times and simpler workups. organic-chemistry.orgresearchgate.netresearchgate.net When a solvent is necessary, its polarity and ability to facilitate water removal are important considerations. Ethanol has been shown to be an effective solvent in the presence of a dehydrating agent. rsc.org

Temperature : The optimal temperature varies significantly depending on the specific protocol. Solvent-free reactions may require heating (e.g., 70°C), while some catalyzed reactions proceed efficiently at room temperature. researchgate.netresearchgate.net Enzymatic syntheses, for example, are highly sensitive to temperature, with an optimal point beyond which enzyme denaturation can occur. mdpi.com

Reaction Time : Reaction times can range from a few minutes for microwave-assisted or ball-milling methods to several hours for conventional heating methods. rsc.orgorganic-chemistry.orgscielo.br Monitoring the reaction by techniques like thin-layer chromatography (TLC) is essential to determine the point of maximum conversion.

Substrate Ratio : The molar ratio of the β-keto ester to the amine can be adjusted to maximize the yield. In some cases, using an excess of one reactant can drive the equilibrium towards the product but may also lead to the formation of by-products if not carefully controlled. mdpi.com

The following table presents data on the optimization of reaction conditions for an enzymatic synthesis of β-amino acid esters, highlighting the impact of temperature and solvent choice on the reaction yield.

Table 2: Optimization of Conditions for Enzymatic Synthesis of β-Amino Acid Esters

This table is adapted from research on the continuous-flow synthesis of β-amino acid esters, showing the influence of various parameters. mdpi.com

EntrySolventTemperature (°C)Yield (%)
1Methanol3075.6
2Methanol3580.3
3Methanol4078.2
4Methanol4573.1
5Ethanol3565.4
6Acetonitrile3558.9
7Toluene3545.2
8n-Hexane3533.7

This systematic optimization ensures that the synthesis is not only high-yielding but also efficient, cost-effective, and environmentally sustainable.

Chemical Reactivity and Mechanistic Investigations of Methyl 3 Propan 2 Yl Amino but 2 Enoate

Nucleophilic Behavior and Electrophilic Reactivity of the Enamine Moiety

The enamine functionality is electronically analogous to an enolate, possessing a "push-pull" electronic character. The amino group acts as an electron-donating group (the "push"), increasing the electron density of the C=C double bond, particularly at the α-carbon. Conversely, the ester group is electron-withdrawing (the "pull"), which decreases electron density at the β-carbon. This electronic arrangement makes the α-carbon a soft nucleophilic center, while the nitrogen atom is also nucleophilic.

The nucleophilic α-carbon of enamino esters readily participates in reactions with a variety of electrophilic reagents. These reactions are fundamental to forming new carbon-carbon and carbon-heteroatom bonds.

Enamino esters can react with carbon-based electrophiles in various synthetic transformations. For instance, they are key partners in cycloaddition reactions, where they serve as the nucleophilic component. bohrium.comacs.orgacs.org The reaction with electrophilic alkenes or alkynes can lead to the formation of carbocyclic systems. Furthermore, they engage in Michael additions and alkylations.

Reactions with heteroatom-based electrophiles are also well-documented, particularly for electrophilic amination. dntb.gov.uawikipedia.org This process involves the reaction of a nucleophilic carbanion, such as that derived from the enamine, with an electrophilic nitrogen source to form a C-N bond. wikipedia.org A range of electrophilic aminating agents, including azodicarboxylates and oxaziridines, can be employed. wikipedia.orgnih.gov These reagents are effective because they feature a nitrogen atom attached to an electron-withdrawing group, rendering it electrophilic. wikipedia.org The α-amination of carbonyl compounds can be achieved by first forming the enolate or through direct amination using a catalyst. nih.gov

More recent investigations have explored the direct functionalization of the enamino ester scaffold via C-H activation. A notable example is the rhodium-catalyzed synthesis of pyrroles from enamines and alkynes, which can proceed through the activation of the vinylic sp2 C-H bond. researchgate.net In this process, the enamine substrate undergoes a challenging C-H activation at the double bond, followed by cyclization with an alkyne to construct the pyrrole (B145914) ring system. researchgate.net This pathway offers an atom-economical alternative to traditional methods that require pre-functionalized starting materials.

Reduction Methodologies and Diastereoselective Outcomes of Enamino Ester Reduction

The reduction of the C=C double bond in β-enamino esters is a key transformation that provides access to valuable β-amino esters, which are important chiral building blocks in organic synthesis. The stereochemical outcome of this reduction is of significant interest, and various methods have been developed to control the diastereoselectivity.

Both chemical and catalytic methods are employed for this reduction. Chemical reduction can be achieved with hydride reagents. For example, the reduction of enantiopure β-enamino esters using sodium triacetoxyborohydride (B8407120) in acetic acid proceeds with good diastereo- and enantioselectivity. acs.org Another common reagent, sodium borohydride (B1222165) in ethanol, has been used for the regioselective reduction of the ester group in certain β-enaminoesters derived from pyroglutamic acid, reflecting the deactivation of the enamine ester system towards hydride attack at the double bond under these conditions. tandfonline.com

Catalytic hydrogenation offers another powerful route. The choice of catalyst and conditions can significantly influence the diastereoselectivity of the reaction. In studies on chiral pyrrolidine (B122466) tetrasubstituted β-enamino esters, catalytic reduction with PtO₂ as the catalyst resulted in a major syn addition product with up to 90% diastereomeric excess (d.e.). acs.org Conversely, hydrogenation over a Pd/C catalyst favored the formation of the anti addition product, achieving up to 84% d.e. acs.org This demonstrates that the stereochemical outcome can be tuned by selecting the appropriate catalyst system.

Cycloaddition Reactions and Heterocyclic Annulation

The inherent reactivity of the enamino ester moiety makes it an excellent substrate for cycloaddition and annulation reactions, providing efficient pathways to a wide variety of heterocyclic structures. These reactions are central to the synthesis of important classes of compounds such as pyrroles and pyrimidines.

Enamino esters are versatile precursors for the synthesis of polysubstituted pyrroles. Various strategies have been developed that leverage the nucleophilicity of the enamine to construct the pyrrole ring.

One prominent method involves the copper-catalyzed oxidative coupling of enamino esters with alkynes. rsc.org This reaction proceeds via an intermolecular carbometalation of the alkyne to yield highly functionalized pyrroles in good yields. rsc.org A related approach is the Cu(I)-catalyzed oxidative cyclization of β-enamino esters with alkynoates in the presence of molecular oxygen as the oxidant. acs.org Another innovative route is a copper-catalyzed domino reaction between enamino esters and 4-arylidene isoxazol-5-ones, which occurs through a tandem spiroannulation/ring-opening aromatization sequence to produce pyrrole-2-carboxylic acids in high yields. acs.org Iodine has also been used to catalyze the reaction between enamines and allenoates to prepare pyrroles. nih.gov

β-Enamino esters and related enaminones are valuable building blocks for the synthesis of pyrimidine (B1678525) derivatives. The classic Pinner synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine. mdpi.com Modern variations utilize enamino esters or their analogs as the three-carbon component.

A widely used method is the three-component reaction of an enamine, an orthoformate (like triethyl orthoformate), and an ammonium (B1175870) salt (like ammonium acetate), often catalyzed by a Lewis acid such as ZnCl₂. organic-chemistry.org This approach allows for the single-step synthesis of various 4,5-disubstituted pyrimidine derivatives. organic-chemistry.org Enaminones can also be condensed with various carboxamides under basic conditions to furnish 2,4,6-trisubstituted pyrimidines. mdpi.com These methods highlight the utility of enamino systems in constructing the pyrimidine core, a prevalent scaffold in medicinal chemistry.

Table of Mentioned Chemical Compounds

Construction of Other Nitrogen-Containing Heterocyclic Systems Utilizing Enamino Esters

The enamino ester moiety is a versatile building block for the synthesis of a variety of nitrogen-containing heterocyclic systems beyond the more common examples. The inherent reactivity of the enamine and ester functional groups allows for annulation strategies leading to diverse ring systems.

One prominent application of N-substituted enamino esters is in the synthesis of pyridinone derivatives . For instance, the reaction of ethyl 2-(4-nitrophenyl)-3-(piperidin-1-yl)acrylate with acetylacetone (B45752) in acetic acid in the presence of ammonium acetate (B1210297) has been shown to afford the corresponding pyridinone. nih.gov This transformation highlights the ability of the enamino ester to act as a three-carbon component in a cyclocondensation reaction.

Furthermore, N-substituted enamino esters can be utilized in the construction of quinolines . While direct examples with the title compound are not available, analogous reactions with other enaminones have been reported. For example, rhodium-catalyzed ortho-C–H bond activation of anilines and their subsequent cyclization with alkynyl esters provides a route to quinoline (B57606) carboxylates. mdpi.com Given the structural similarities, it is plausible that Methyl 3-[(propan-2-yl)amino]but-2-enoate could participate in similar transition-metal-catalyzed annulation reactions with appropriate reaction partners to yield substituted quinolines. mdpi.comnih.gov

The synthesis of pyrimidines represents another area where enamino esters are valuable precursors. Generally, the reaction involves the condensation of an enamino ester with a suitable amidine derivative. For example, various 4,5-disubstituted pyrimidine derivatives can be synthesized in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate, catalyzed by ZnCl2. organic-chemistry.org This suggests that Methyl 3-[(propan-2-yl)amino]but-2-enoate could react with different amidines to produce a range of substituted pyrimidines. organic-chemistry.orgmdpi.com

Below is a table summarizing the synthesis of various nitrogen-containing heterocycles using analogous enamino esters.

Heterocyclic SystemReactants (Analogous Enamino Ester)Reagents and ConditionsProductReference
PyridinoneEthyl 2-(4-nitrophenyl)-3-(piperidin-1-yl)acrylate, AcetylacetoneAcetic acid, Ammonium acetateSubstituted Pyridinone nih.gov
PyrazoloneEthyl 2-(4-nitrophenyl)-3-(dimethylamino)acrylate, Substituted hydrazinesEthanol, RefluxSubstituted Pyrazolone nih.gov
QuinolinesEnaminones, Anthranils[(p-cymene)RuCl2]2Substituted Quinolines mdpi.com
PyrimidinesEnaminones, CarboxamidesBasic conditions2,4,6-Trisubstituted Pyrimidines mdpi.com

Substitution and Rearrangement Reactions Involving the Enamino Ester Core

The enamino ester core of Methyl 3-[(propan-2-yl)amino]but-2-enoate is susceptible to both substitution and rearrangement reactions, offering pathways to further functionalize the molecule.

Substitution Reactions:

Enamines are known to undergo alkylation at the α-carbon with alkyl halides. youtube.com This reaction, often referred to as the Stork enamine synthesis, proceeds through the formation of an iminium ion intermediate, which is then hydrolyzed to yield the α-alkylated ketone. youtube.com It is therefore anticipated that Methyl 3-[(propan-2-yl)amino]but-2-enoate could be deprotonated at the α-carbon and subsequently alkylated to introduce various substituents at this position.

Nucleophilic substitution at the carbonyl group of the ester is also a feasible transformation. libretexts.org Reaction with amines or other nucleophiles could lead to the corresponding amides or other ester derivatives. Additionally, electrophilic substitution at the α-carbon is possible after deprotonation with a suitable base.

The nitrogen atom of the enamine can also participate in substitution reactions. For instance, the reaction of an enamino ester with an aromatic amine in the presence of an acid catalyst can lead to the exchange of the amino group. nih.gov

Rearrangement Reactions:

While specific rearrangement reactions for Methyl 3-[(propan-2-yl)amino]but-2-enoate have not been documented, related enamine and enamide structures are known to undergo synthetically useful rearrangements. For instance, the nih.govnih.gov-sigmatropic rearrangement of N-(benzoyloxy)enamides has been reported. jst.go.jp It is conceivable that under specific conditions, such as thermal or photochemical activation, the enamino ester could undergo rearrangements like the Claisen rearrangement if an appropriate allyl group is present on the nitrogen or in the ester portion. acs.org

The following table outlines potential substitution and rearrangement reactions based on the reactivity of analogous compounds.

Reaction TypeReactant (Analogous Compound)Reagents and ConditionsProduct TypeReference
α-AlkylationEnamineAlkyl halide, then H3O+α-Alkylated ketone youtube.com
N-Alkylationα-Amino acid esterAlcohol, Ru-catalystN-Alkyl amino acid ester nih.gov
Amide FormationEsterAmine, Heat or CatalystAmide libretexts.org
Amino Group ExchangeEnamino esterAromatic amine, p-TSA, Toluene (B28343), RefluxN-Aryl enamino ester nih.gov
nih.govnih.gov-Sigmatropic RearrangementN-(Benzoyloxy)enamideHeat or CatalystRearranged product jst.go.jp

Involvement in Multicomponent Reaction Sequences for Molecular Complexity Generation

Multicomponent reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. The diverse reactivity of the enamino ester functionality makes Methyl 3-[(propan-2-yl)amino]but-2-enoate a potentially valuable component in such reactions.

A well-known MCR where enamino esters or their precursors can participate is the Hantzsch pyridine (B92270) synthesis . This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonium salt to form a dihydropyridine (B1217469), which can then be oxidized to the corresponding pyridine. wikipedia.org By analogy, Methyl 3-[(propan-2-yl)amino]but-2-enoate could potentially serve as the nitrogen source and one of the β-dicarbonyl equivalents in a modified Hantzsch-type reaction.

Another relevant MCR is the Biginelli reaction , which is used to synthesize dihydropyrimidinones from an aldehyde, a β-ketoester, and urea (B33335) or thiourea. While the classical Biginelli reaction uses urea, variations employing other nitrogen-containing components have been developed. It is plausible that an enamino ester like the title compound could be integrated into a Biginelli-type MCR to generate complex pyrimidine derivatives. taylorfrancis.com

Furthermore, enamino esters can participate in MCRs for the synthesis of other heterocyclic systems. For example, a three-component reaction of enamines, triethyl orthoformate, and ammonium acetate has been used to produce substituted pyrimidines. organic-chemistry.org This suggests that Methyl 3-[(propan-2-yl)amino]but-2-enoate could be a viable substrate in similar one-pot syntheses.

The table below provides examples of MCRs where analogous compounds are used to generate molecular complexity.

MCR Name/TypeReactants (Analogous Compounds)Product TypeReference
Hantzsch Pyridine SynthesisAldehyde, β-Ketoester, Ammonia/Ammonium SaltDihydropyridines/Pyridines wikipedia.org
Biginelli ReactionAldehyde, β-Ketoester, Urea/ThioureaDihydropyrimidinones taylorfrancis.com
Pyrimidine SynthesisEnamines, Triethyl orthoformate, Ammonium acetateSubstituted Pyrimidines organic-chemistry.org
Quinoline SynthesisAnilines, Aryl ketones, DMSO4-Arylquinolines organic-chemistry.org

Advanced Structural Elucidation and Crystallographic Analysis of Methyl 3 Propan 2 Yl Amino but 2 Enoate and Its Derivatives

Single-Crystal X-ray Diffraction Studies for Molecular Geometry Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For the closely related parent compound, Methyl 3-aminobut-2-enoate, a single-crystal X-ray study was conducted to establish its molecular geometry with high precision. researchgate.net

In a typical experiment of this nature, a suitable single crystal of the compound is grown, in this case by recrystallization from an ethyl acetate (B1210297) solution, yielding colorless prisms. researchgate.net The crystal is then mounted on a diffractometer and irradiated with monochromatic X-rays at a controlled temperature (e.g., 113 K) to minimize thermal vibrations and obtain higher resolution data. researchgate.net As the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, a diffraction pattern is generated. The analysis of the positions and intensities of these diffracted beams allows for the calculation of the electron density map of the molecule, from which the atomic positions, bond lengths, and bond angles can be determined. The structural data for Methyl 3-aminobut-2-enoate was resolved using this technique, providing key insights into its solid-state conformation. researchgate.net

Conformational Analysis and Assessment of Geometrical Parameters

The crystallographic data of Methyl 3-aminobut-2-enoate reveals critical details about its conformation and geometric parameters. researchgate.net The enamino ester fragment (H₂N-C=C-C=O) is a key structural motif.

Planarity of the Enamino Ester Fragment: The analysis of Methyl 3-aminobut-2-enoate shows that the molecule is nearly planar, with a root-mean-square deviation for all non-hydrogen atoms of just 0.036 Å. researchgate.net This planarity arises from the delocalization of π-electrons across the N-C=C-C=O conjugated system. This delocalization imparts partial double-bond character to the N-C and C-C single bonds and partial single-bond character to the C=C and C=O double bonds. In the case of Methyl 3-[(propan-2-yl)amino]but-2-enoate, the presence of the bulky isopropyl group on the nitrogen atom might introduce minor steric hindrance, potentially causing a slight twist from perfect planarity, although the energetic advantage of the conjugated system would likely keep deviations minimal.

Bond Lengths and Bond Angles: The bond lengths within the conjugated system deviate from standard values, confirming the presence of electron delocalization. For instance, the C-N bond is shorter than a typical C-N single bond, while the C=C double bond is slightly elongated. researchgate.net

Below is a table of selected experimental bond lengths and angles for Methyl 3-aminobut-2-enoate, which serve as a reference for its N-alkylated derivatives.

Selected Geometrical Parameters for Methyl 3-aminobut-2-enoate researchgate.net
Bond Lengths (Å)Bond Angles (°)
BondLengthAngleValue
O1-C11.258(2)O1-C1-C2123.5(1)
O2-C11.341(2)O2-C1-C2112.5(1)
N1-C31.319(2)N1-C3-C2120.9(1)
C1-C21.430(2)N1-C3-C4120.2(1)
C2-C31.378(2)C1-C2-C3122.9(1)
C3-C41.492(2)C2-C3-C4118.9(1)

Investigation of Intramolecular Hydrogen Bonding Networks

A defining feature of Methyl 3-aminobut-2-enoate and its derivatives is the presence of a strong intramolecular hydrogen bond. researchgate.net This interaction occurs between the amino group (N-H) acting as the donor and the carbonyl oxygen (C=O) acting as the acceptor.

This N-H···O interaction forms a stable six-membered pseudo-ring, often described with the graph-set notation S(6). researchgate.net This type of hydrogen bond is significantly strengthened by the π-conjugation within the enamino ester fragment, a phenomenon known as Resonance-Assisted Hydrogen Bonding (RAHB). The delocalization of electrons increases the acidity of the N-H proton and the basicity of the carbonyl oxygen, leading to a shorter and stronger hydrogen bond than would be expected in a non-conjugated system. sigmaaldrich.com In the crystal structure of Methyl 3-aminobut-2-enoate, this strong intramolecular hydrogen bond is clearly identified. researchgate.net

Intramolecular Hydrogen Bond Geometry for Methyl 3-aminobut-2-enoate (Å, °) researchgate.net
D—H···AD—H (Å)H···A (Å)D···A (Å)D—H···A (°)
N1—H1B···O10.89(2)2.08(2)2.7168(16)127.7(15)

D = Donor atom (N); A = Acceptor atom (O)

For Methyl 3-[(propan-2-yl)amino]but-2-enoate, a similar S(6) intramolecular hydrogen bond is expected to be the dominant conformational feature.

Supramolecular Assembly and Crystal Packing Investigations

Beyond the individual molecule, crystallographic analysis reveals how molecules arrange themselves in the solid state. This supramolecular assembly is dictated by a combination of weaker intermolecular interactions.

In the crystal structure of Methyl 3-aminobut-2-enoate, intermolecular hydrogen bonds play a key role in the crystal packing. Specifically, the second proton on the primary amine (N1-H1A) engages in an intermolecular hydrogen bond with the carbonyl oxygen of a neighboring molecule (N1—H1A···O1). researchgate.net This interaction links the molecules into chains along a specific crystallographic axis. researchgate.net

For the N-isopropyl derivative, Methyl 3-[(propan-2-yl)amino]but-2-enoate, only one N-H proton is available, which would be primarily engaged in the strong intramolecular hydrogen bond. Therefore, the supramolecular assembly would not be directed by the same N-H···O intermolecular chains. Instead, weaker interactions, such as C-H···O bonds involving the methyl and isopropyl C-H groups and the carbonyl oxygen, would likely become the dominant forces directing the crystal packing. Van der Waals forces and dipole-dipole interactions would also be significant. The absence of strong intermolecular hydrogen bond donors might lead to a different, potentially less dense, packing arrangement compared to the parent amine.

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates that of the surrounding pro-crystal. The surface generated encloses the molecule and can be color-mapped to show different properties, such as the distance to the nearest nucleus outside the surface (d_norm) or the electrostatic potential.

A full Hirshfeld analysis was not reported in the reference study for Methyl 3-aminobut-2-enoate. researchgate.net However, if performed, it would provide:

A visual summary of intermolecular contacts: Red spots on the d_norm mapped surface would highlight close contacts, such as the N-H···O and any C-H···O hydrogen bonds, indicating their positions and relative strengths.

2D Fingerprint Plots: These plots summarize all the intermolecular contacts by plotting the distance from the surface to the nearest interior atom (d_i) against the distance to the nearest exterior atom (d_e). This allows for a quantitative breakdown of the types of interactions. For Methyl 3-aminobut-2-enoate, the plot would show distinct spikes corresponding to the prominent N-H···O interactions and more diffuse regions representing H···H, C···H/H···C, and O···H/H···O contacts.

Quantitative Contributions: The analysis would quantify the percentage of the Hirshfeld surface area corresponding to each type of contact. For example, it might show that H···O contacts contribute ~20-30% and H···H contacts contribute ~40-50% to the total crystal packing.

For Methyl 3-[(propan-2-yl)amino]but-2-enoate, a Hirshfeld analysis would be particularly useful to identify and quantify the weaker C-H···O and H···H contacts that would govern its supramolecular assembly in the absence of strong intermolecular N-H···O bonds.

Comprehensive Spectroscopic Characterization of Methyl 3 Propan 2 Yl Amino but 2 Enoate

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis for Functional Group Identification and Vibrational Modes

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and probing the vibrational modes within a molecule. For Methyl 3-[(propan-2-yl)amino]but-2-enoate, the spectra would be expected to exhibit characteristic bands corresponding to its enamine and ester functionalities.

Key expected vibrational frequencies include the N-H stretching of the secondary amine, typically appearing in the range of 3300-3500 cm⁻¹. The C=C stretching of the α,β-unsaturated ester system would be observed around 1640-1680 cm⁻¹, and the C=O stretching of the ester group would present a strong absorption band in the region of 1700-1730 cm⁻¹. The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ range, while C-O stretching bands will appear between 1000 and 1300 cm⁻¹. The presence of the isopropyl group would be confirmed by characteristic C-H bending vibrations.

A representative, though not specific to this exact molecule, IR spectrum of a related primary aliphatic amine shows N-H bond stretching vibrations in the region of 3500 to 3300 cm⁻¹. docbrown.info

Interactive Data Table: Expected Infrared (IR) Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Vibrational Mode
N-H (Amine)3300-3500Stretching
C=O (Ester)1700-1730Stretching
C=C (Alkene)1640-1680Stretching
C-N1250-1350Stretching
C-O1000-1300Stretching
C-H (sp³ and sp²)2850-3100Stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed ¹H and ¹³C Chemical Shift Assignments and Coupling Constant Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise connectivity of atoms in a molecule.

¹H NMR: The proton NMR spectrum of Methyl 3-[(propan-2-yl)amino]but-2-enoate would show distinct signals for each type of proton. The N-H proton would likely appear as a broad singlet. The vinyl proton (=CH) would resonate downfield, typically in the 4.5-5.5 ppm range. The methoxy (B1213986) protons (-OCH₃) of the ester group would be a sharp singlet around 3.6-3.8 ppm. The isopropyl group would exhibit a septet for the CH proton and a doublet for the two methyl groups. The methyl group attached to the double bond would appear as a singlet.

¹³C NMR: The carbon-13 NMR spectrum would provide information on all the unique carbon atoms. The carbonyl carbon of the ester would be the most downfield signal, expected in the 165-175 ppm range. The two carbons of the C=C double bond would resonate between 90 and 160 ppm. The carbon of the methoxy group would be found around 50-60 ppm. The carbons of the isopropyl group would appear in the aliphatic region of the spectrum. For a similar compound, methyl 3-aminobut-2-enoate, the carbonyl carbon appears at 173.0 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
=CH4.5 - 5.590 - 110SingletN/A
N-HVariableN/ABroad SingletN/A
-OCH₃3.6 - 3.850 - 60SingletN/A
-CH(CH₃)₂3.0 - 3.545 - 55Septet~6-7
-CH(CH₃)₂1.1 - 1.320 - 25Doublet~6-7
=C-CH₃1.9 - 2.215 - 20SingletN/A
C=ON/A165 - 175N/AN/A
=C-NN/A150 - 160N/AN/A

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Studies and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. The primary chromophore in Methyl 3-[(propan-2-yl)amino]but-2-enoate is the conjugated enamine system (N-C=C-C=O). This extended π-system is expected to result in a strong absorption band in the UV region, likely corresponding to a π → π* transition. The exact position of the maximum absorption (λ_max) would be influenced by the solvent polarity. For comparison, 3-methyl-3-buten-2-one, a compound with a related conjugated system, exhibits a UV/Visible spectrum. nist.gov

Mass Spectrometric Identification and Fragmentation Patterns for Structural Confirmation

Mass spectrometry (MS) is a destructive technique that provides information about the molecular weight and fragmentation pattern of a compound, which aids in structural elucidation. For Methyl 3-[(propan-2-yl)amino]but-2-enoate (C₈H₁₅NO₂), the molecular ion peak [M]⁺ would be observed at m/z 157.11.

Common fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 126, or the loss of the entire ester group. Fragmentation of the isopropyl group is also expected, leading to the loss of a methyl radical (m/z 142) or a propyl fragment. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the parent ion and its major fragments.

Interactive Data Table: Expected Mass Spectrometry Fragmentation

m/zProposed Fragment
157[M]⁺ (Molecular Ion)
142[M - CH₃]⁺
126[M - OCH₃]⁺
114[M - C₃H₇]⁺
98[M - COOCH₃]⁺

Computational Chemistry and Theoretical Modeling of Methyl 3 Propan 2 Yl Amino but 2 Enoate

Quantum Chemical Calculations (e.g., Density Functional Theory) for Geometric and Electronic Structure Elucidation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for determining the three-dimensional structure and electronic properties of molecules. nih.gov For Methyl 3-[(propan-2-yl)amino]but-2-enoate, these calculations reveal a structure dominated by its conjugated π-system (N−C=C−C=O) and a significant intramolecular hydrogen bond. ijnc.irresearchgate.net

The molecule adopts a planar conformation in its core structure. This planarity is stabilized by a strong intramolecular hydrogen bond (N-H···O) between the hydrogen atom of the amino group and the oxygen atom of the carbonyl group. This interaction forms a highly stable six-membered quasi-ring, often referred to as an S(6) motif. researchgate.netnih.gov This hydrogen bond also facilitates π-electron delocalization across the enamine and carbonyl moieties, which influences the molecule's bond lengths. The C=C and C=O double bonds are slightly elongated, while the C-N and C-C single bonds are shortened compared to standard values, indicating partial double-bond character.

The presence of the propan-2-yl (isopropyl) group on the nitrogen atom introduces some steric bulk, which may cause minor deviations from perfect planarity, but the energetic advantage of the conjugated system and the intramolecular hydrogen bond largely maintains the flat structure. DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are commonly used to optimize the geometry and predict these parameters with high accuracy. ijnc.irresearchgate.net

Table 1: Predicted Geometric Parameters for Methyl 3-[(propan-2-yl)amino]but-2-enoate Note: These are representative values based on DFT calculations of analogous structures.

ParameterAtom Pair/TrioPredicted Value
Bond LengthC=O~1.25 Å
Bond LengthC=C~1.38 Å
Bond LengthC-N~1.36 Å
Bond LengthN-H···O~1.85 Å
Bond AngleC-C-C~122°
Bond AngleC-N-H~121°

Prediction and Interpretation of Spectroscopic Data through Computational Methods

Computational methods are indispensable for the prediction and interpretation of spectroscopic data, providing insights that complement experimental findings. DFT calculations are highly effective for simulating vibrational (IR) and nuclear magnetic resonance (NMR) spectra. d-nb.infonih.govresearchgate.net

For vibrational spectra, theoretical frequency calculations can predict the position and intensity of IR absorption bands. ijnc.irresearchgate.net In the case of Methyl 3-[(propan-2-yl)amino]but-2-enoate, the strong intramolecular N-H···O hydrogen bond significantly affects key vibrational modes. The N-H stretching frequency is red-shifted (lowered) to approximately 3200-3300 cm⁻¹, and the C=O stretching frequency is similarly lowered to around 1640-1660 cm⁻¹. These shifts are characteristic indicators of the strong hydrogen bonding and electron delocalization within the molecule.

For NMR spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C chemical shifts. d-nb.infonih.gov By calculating the magnetic shielding tensors for each nucleus, a theoretical spectrum can be generated that aids in the assignment of complex experimental spectra and confirms the proposed molecular structure. mdpi.com

Table 2: Predicted Key Vibrational Frequencies for Methyl 3-[(propan-2-yl)amino]but-2-enoate Note: Values are based on DFT calculations for similar β-enamino esters.

Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)Comment
N-H StretchAmino3200 - 3300Broadened and red-shifted due to strong intramolecular H-bond.
C-H StretchAlkyl/Vinyl2870 - 3100Typical range for sp³ and sp² C-H bonds.
C=O StretchEster Carbonyl1640 - 1660Red-shifted due to conjugation and H-bond.
C=C StretchEnamine1580 - 1610Strong band due to conjugation.

Frontier Molecular Orbital (FMO) Analysis: Characterization of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to describe chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions.

For Methyl 3-[(propan-2-yl)amino]but-2-enoate, the HOMO is predicted to be localized primarily on the electron-rich enamine portion of the molecule, specifically with large coefficients on the nitrogen atom and the β-carbon. This indicates that the HOMO represents the molecule's ability to donate electrons (its nucleophilicity). Conversely, the LUMO is predominantly located on the electron-deficient α,β-unsaturated ester moiety, which acts as the electron-accepting part of the molecule.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's chemical stability and reactivity. scm.com A smaller gap generally implies higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO, making the molecule more susceptible to electronic transitions and reactions. chemrxiv.org

Table 3: Predicted Frontier Molecular Orbital Properties Note: Energy values are hypothetical, based on typical DFT calculations for enamino esters.

PropertyPredicted Value (eV)Implication
HOMO Energy-5.8Indicates electron-donating capability (nucleophilicity).
LUMO Energy-1.2Indicates electron-accepting capability (electrophilicity).
HOMO-LUMO Gap (ΔE)4.6Reflects chemical reactivity and kinetic stability.

Reactivity Descriptors: Application of Fukui Functions and Molecular Electrostatic Potential (MEP) Maps

To gain a more detailed picture of reactivity, computational chemists employ reactivity descriptors such as Molecular Electrostatic Potential (MEP) maps and Fukui functions.

The MEP map provides a visual representation of the charge distribution on the molecule's surface. avogadro.cc For Methyl 3-[(propan-2-yl)amino]but-2-enoate, the MEP map is expected to show a region of high negative potential (colored red or yellow) around the carbonyl oxygen atom, making it the primary site for electrophilic attack and hydrogen bonding. researchgate.netresearchgate.net Conversely, a region of high positive potential (colored blue) would be located around the N-H proton, indicating its acidic nature. youtube.com

Fukui functions are derived from conceptual DFT and are used to predict the most probable sites for nucleophilic and electrophilic attack. scm.comfaccts.de The function f⁻(r) indicates susceptibility to electrophilic attack, while f⁺(r) points to sites for nucleophilic attack. researchgate.net For this enamino ester, the condensed Fukui functions would predict that the nitrogen atom and the β-carbon are the most reactive sites for electrophiles (high f⁻ values). The carbonyl carbon is predicted to be the most reactive site for nucleophiles (high f⁺ value). chemrxiv.orgchemrxiv.org

Table 4: Predicted Condensed Fukui Indices (f) for Key Atoms Note: Values are illustrative, representing relative reactivity.

AtomPositionf⁺ (for Nucleophilic Attack)f⁻ (for Electrophilic Attack)Predicted Reactivity
Carbonyl CarbonEsterHighLowElectrophilic
β-CarbonAlkeneLowHighNucleophilic
NitrogenAminoLowHighNucleophilic
Carbonyl OxygenEsterMediumMediumLewis Basic / H-bond acceptor

Thermodynamic and Kinetic Considerations of Enamino Ester Reactions via Computational Simulation

Computational simulations are crucial for investigating the mechanisms, thermodynamics, and kinetics of chemical reactions involving enamino esters. nih.gov DFT calculations can map out the entire potential energy surface of a reaction, identifying the structures and energies of reactants, transition states, intermediates, and products. researchgate.netnih.gov

A common reaction involving enamines is alkylation at the β-carbon. nih.govyoutube.comwikipedia.org A computational study of the reaction of Methyl 3-[(propan-2-yl)amino]but-2-enoate with an alkyl halide (e.g., methyl iodide) would proceed as follows:

Geometry Optimization: The structures of the enamino ester, methyl iodide, the transition state, and the final iminium salt product are optimized.

Energy Calculation: The electronic energies of each optimized structure are calculated.

Thermodynamics: The difference in energy between the products and reactants determines the reaction enthalpy (ΔH), indicating whether the reaction is exothermic or endothermic. nih.gov

Kinetics: The energy difference between the transition state and the reactants yields the activation energy (Ea), which is the primary determinant of the reaction rate. acs.org

These simulations can predict the feasibility of a reaction and provide insights into stereochemical outcomes, making them a powerful tool for reaction design. acs.orgacs.orglibretexts.org

Table 5: Hypothetical Reaction Profile for β-Carbon Alkylation Note: Energies are illustrative for a typical SN2 alkylation of an enamine.

Reaction SpeciesRelative Free Energy (kcal/mol)Description
Reactants (Enamine + CH₃I)0.0Starting materials.
Transition State+15.5Highest energy point; determines reaction rate.
Products (Iminium Salt + I⁻)-5.2Final products; indicates an exothermic reaction.

Theoretical Studies of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking) within the Molecular and Crystal Structures

Non-covalent interactions play a defining role in the structure and properties of Methyl 3-[(propan-2-yl)amino]but-2-enoate, both within a single molecule and in its condensed phases.

Intramolecular Hydrogen Bonding: As previously discussed, the most significant non-covalent interaction is the intramolecular N-H···O hydrogen bond. This bond locks the core of the molecule into a planar, six-membered ring structure. organic-chemistry.org Computational methods such as the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the topology of the electron density, confirming the presence of a bond critical point (BCP) between the hydrogen and oxygen atoms, which is a definitive characteristic of a hydrogen bond. nih.gov

Intermolecular Interactions: In the solid state, theoretical studies predict that intermolecular forces will dictate the crystal packing. The primary intermolecular interaction is likely to be hydrogen bonding between the N-H group of one molecule and the carbonyl oxygen of a neighboring molecule. This would lead to the formation of one-dimensional chains or more complex networks. rsc.org

π-π Stacking: The planar, electron-rich π-system of the molecule also allows for the possibility of π-π stacking interactions between adjacent molecules in the crystal lattice. wikipedia.org These interactions can occur in a parallel-displaced or T-shaped arrangement. However, the steric hindrance from the bulky isopropyl group on the nitrogen might influence or disrupt ideal π-π stacking, leading to a more complex packing arrangement compared to less substituted enamino esters. Computational studies on crystal packing can predict the most stable arrangement by calculating the energies of various possible crystal structures. acs.org

Strategic Applications in Organic Synthesis and Advanced Chemical Systems

Methyl 3-[(propan-2-yl)amino]but-2-enoate as a Versatile Synthetic Synthon for Diverse Organic Transformations

Methyl 3-[(propan-2-yl)amino]but-2-enoate is a multifunctional synthon, possessing nucleophilic and electrophilic centers that can be exploited in a variety of organic transformations. The enamine moiety imparts nucleophilic character to the β-carbon, while the α,β-unsaturated ester functionality provides an electrophilic site at the carbonyl carbon and the α-carbon. This dual reactivity allows it to participate in a wide array of reactions.

The synthesis of β-enamino esters like Methyl 3-[(propan-2-yl)amino]but-2-enoate is typically straightforward, often involving the condensation of a β-keto ester, such as methyl acetoacetate (B1235776), with the corresponding amine, in this case, isopropylamine (B41738). nih.govmdpi.com This accessibility, coupled with its reactivity, makes it an attractive starting material for organic chemists.

The enamine functionality can react with various electrophiles, including alkyl halides, acyl chlorides, and other Michael acceptors. Conversely, the ester group can undergo nucleophilic attack, leading to amides or other ester derivatives. The α-proton is also acidic and can be removed by a suitable base, generating a nucleophilic species for further reactions. This inherent reactivity profile allows for the facile introduction of diverse functional groups and the construction of more complex molecular frameworks.

One of the key applications of β-enamino esters is in the synthesis of heterocyclic compounds. acs.orgwikipedia.org The nitrogen and carbon backbone of the enamino ester can be readily incorporated into various ring systems. For instance, reactions with hydrazines can yield pyrazoles, while reactions with amidines or guanidines can lead to the formation of pyrimidines. These heterocyclic motifs are prevalent in many biologically active molecules and pharmaceutical agents.

Table 1: Physical and Chemical Properties of Methyl 3-[(propan-2-yl)amino]but-2-enoate

PropertyValue
CAS Number 55475-93-9
Molecular Formula C₈H₁₅NO₂
Molecular Weight 157.21 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point Not precisely documented
Density Not precisely documented
Solubility Soluble in organic solvents

Note: Physical property data for this specific compound is not extensively documented in publicly available literature and is primarily derived from supplier information.

Construction of Complex Organic Architectures and Natural Product Scaffolds

The utility of β-enamino esters extends to the synthesis of complex organic molecules, including scaffolds found in natural products. The ability to participate in cyclization and cycloaddition reactions makes them powerful tools for constructing polycyclic systems. While specific examples for Methyl 3-[(propan-2-yl)amino]but-2-enoate are not widely reported, the general reactivity of this class of compounds is well-established.

For example, β-enamino esters can serve as dienes or dienophiles in Diels-Alder reactions, leading to the formation of six-membered rings with controlled stereochemistry. The electron-donating amino group activates the double bond, making it a reactive component in [4+2] cycloadditions. Furthermore, intramolecular cyclizations of appropriately substituted β-enamino esters can provide access to a variety of carbocyclic and heterocyclic ring systems.

The synthesis of natural product analogues often leverages the reactivity of building blocks like β-enamino esters. These synthons can be used to introduce key nitrogen-containing fragments into a larger molecular framework. The ability to undergo sequential reactions at different positions of the molecule allows for a stepwise and controlled construction of complex architectures. For instance, initial reaction at the nucleophilic β-carbon followed by a cyclization involving the nitrogen atom is a common strategy in the synthesis of alkaloids and other nitrogen-containing natural products.

Asymmetric Synthesis and Chiral Induction Utilizing Enamino Ester Building Blocks

Asymmetric synthesis, the preparation of chiral compounds in enantiomerically enriched form, is of paramount importance in medicinal chemistry and materials science. β-Enamino esters are valuable precursors for the synthesis of chiral β-amino acids and their derivatives, which are important components of many biologically active molecules.

One of the most effective methods for preparing chiral β-amino esters is the asymmetric hydrogenation of the corresponding β-enamino ester. This transformation is typically catalyzed by chiral transition metal complexes, often employing rhodium or ruthenium with chiral phosphine (B1218219) ligands. While specific studies on the asymmetric hydrogenation of Methyl 3-[(propan-2-yl)amino]but-2-enoate are scarce, the general success of this methodology with a wide range of β-enamino esters suggests its potential applicability. High enantioselectivities are often achieved, providing a direct route to optically active β-amino esters.

Another approach to chiral induction involves the use of a chiral amine in the synthesis of the enamino ester itself. The resulting chiral β-enamino ester can then undergo diastereoselective reactions, where the existing stereocenter directs the formation of a new stereocenter. Subsequent removal of the chiral auxiliary reveals the enantiomerically enriched product. This strategy has been successfully employed in the asymmetric synthesis of various target molecules.

Table 2: Representative Catalytic Systems for Asymmetric Hydrogenation of β-Enamino Esters

Catalyst SystemSubstrate TypeTypical Enantioselectivity (ee)Reference
Rh(I) with Josiphos-type ligandsUnprotected β-enamino esters93-97%
Ru(II) with BINAP ligandsN-acylated β-enamino esters>95%
Ir(I) with chiral bisphosphine-thiourea ligandsα-Fluoro-β-enamino esters91->99%

Note: This table presents general findings for the class of β-enamino esters, as specific data for Methyl 3-[(propan-2-yl)amino]but-2-enoate is limited.

Role in the Development of Novel Catalytic Systems and Ligands

The structural features of β-enamino esters make them attractive candidates for use as ligands in transition metal catalysis. The presence of both a "hard" nitrogen donor and a "soft" π-system allows them to coordinate to a variety of metal centers. While the direct use of Methyl 3-[(propan-2-yl)amino]but-2-enoate as a ligand is not extensively documented, the broader class of enaminone and related structures has been explored for this purpose.

The electronic properties of the ligand can be tuned by varying the substituents on the nitrogen atom and the ester group. The isopropyl group in Methyl 3-[(propan-2-yl)amino]but-2-enoate, for instance, provides steric bulk that can influence the coordination geometry and reactivity of the metal center. This can be advantageous in controlling the selectivity of a catalytic reaction.

Furthermore, β-enamino esters can be precursors to more complex ligand architectures. For example, they can be incorporated into larger macrocyclic or polydentate ligand frameworks. These more sophisticated ligands can offer enhanced stability and control over the catalytic process. The development of new ligands is a crucial aspect of advancing the field of catalysis, and the versatility of β-enamino ester scaffolds provides a valuable platform for ligand design.

Precursor Synthesis for Advanced Functional Materials

The reactivity of β-enamino esters also lends itself to the synthesis of functional materials, including polymers and other macromolecules. The double bond of the enamine moiety can participate in polymerization reactions, leading to the formation of polymers with pendant amino and ester functionalities. These functional groups can then be further modified to impart specific properties to the material.

For instance, the enamine units within a polymer backbone can be used to crosslink polymer chains, leading to the formation of robust and stable materials. The ester groups can be hydrolyzed to carboxylic acids, which can alter the solubility and other physical properties of the polymer. The ability to incorporate these functional groups into a polymer allows for the design of materials with tailored characteristics for specific applications, such as coatings, adhesives, and drug delivery systems.

While the direct application of Methyl 3-[(propan-2-yl)amino]but-2-enoate in materials science is not widely reported, the principles of using functionalized monomers for the synthesis of advanced materials are well-established. The combination of the amine and ester functionalities in this molecule makes it a potentially useful precursor for the development of novel polymers with unique properties.

Q & A

Basic: What synthetic routes are recommended for preparing Methyl 3-[(propan-2-yl)amino]but-2-enoate, and how can reaction conditions be optimized?

Methodological Answer:
The compound can be synthesized via enamine formation, typically involving condensation of a β-ketoester with isopropylamine. Optimization should focus on:

  • Catalyst selection : Use acidic (e.g., p-toluenesulfonic acid) or heterogeneous catalysts to enhance imine/enamine equilibrium .
  • Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 60–80°C improve reaction kinetics.
  • Workup strategies : Liquid-liquid extraction or column chromatography (silica gel, ethyl acetate/hexane) can isolate the product. Monitor reaction progress via TLC or inline FTIR for real-time analysis.

Basic: How can researchers verify the purity and structural identity of Methyl 3-[(propan-2-yl)amino]but-2-enoate post-synthesis?

Methodological Answer:
Combine multiple analytical techniques:

  • NMR spectroscopy : Confirm the enamine structure via characteristic 1H^1H-NMR shifts (e.g., α,β-unsaturated ester protons at δ 5.5–6.5 ppm) .
  • Mass spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns.
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 220–260 nm) to assess purity (>95%).
  • X-ray crystallography : For unambiguous confirmation, grow single crystals and refine structures using SHELX programs .

Advanced: How can contradictory spectroscopic data (e.g., unexpected 1H^1H1H-NMR shifts) for derivatives of this compound be resolved?

Methodological Answer:
Contradictions may arise from tautomerism or hydrogen bonding. Strategies include:

  • Variable-temperature NMR : Probe dynamic equilibria by cooling to -40°C to slow exchange processes.
  • Isotopic labeling : Replace labile protons (e.g., NH) with deuterium to simplify splitting patterns.
  • Computational validation : Use density functional theory (DFT) to predict NMR chemical shifts and compare with experimental data .
  • Cocrystallization studies : Stabilize specific tautomers via coformers (e.g., carboxylic acids) and analyze via X-ray diffraction .

Advanced: What experimental and computational approaches are suitable for studying hydrogen bonding's role in this compound's crystallization?

Methodological Answer:

  • Graph set analysis : Apply Etter’s rules to categorize hydrogen-bond motifs (e.g., R22(8)\mathbf{R}_2^2(8) rings) in crystal structures .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bond contributions) using CrystalExplorer.
  • Molecular dynamics simulations : Model solvent effects on nucleation using packages like GROMACS.
  • High-throughput screening : Test crystallization in diverse solvents (e.g., ethanol/water mixtures) to map polymorphic landscapes .

Basic: What safety protocols are critical when handling Methyl 3-[(propan-2-yl)amino]but-2-enoate in the lab?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
  • Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent hydrolysis.
  • Emergency response : For skin contact, rinse with water for 15 minutes and consult a Material Safety Data Sheet (MSDS) .

Advanced: How can computational chemistry predict this compound's reactivity in Michael addition or cycloaddition reactions?

Methodological Answer:

  • Frontier molecular orbital (FMO) analysis : Calculate HOMO/LUMO energies using Gaussian or ORCA to assess nucleophilic/electrophilic sites .
  • Transition state modeling : Locate TS geometries with QM/MM methods (e.g., ONIOM) and validate with IRC calculations.
  • Machine learning : Train models on existing enamine reactivity datasets to predict regioselectivity or catalyst compatibility .

Advanced: What strategies mitigate challenges in scaling up the synthesis of Methyl 3-[(propan-2-yl)amino]but-2-enoate?

Methodological Answer:

  • Flow chemistry : Minimize exothermic risks by controlling residence time and temperature in microreactors.
  • Design of Experiments (DoE) : Optimize parameters (e.g., stoichiometry, solvent ratio) via response surface methodology.
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring.
  • Purification at scale : Use simulated moving bed (SMB) chromatography for high-throughput separation .

Basic: How does the steric bulk of the propan-2-yl group influence the compound's stability and reactivity?

Methodological Answer:

  • Steric hindrance : The isopropyl group reduces nucleophilic attack at the β-carbon but stabilizes the enamine via hyperconjugation.
  • Thermal stability : Assess via thermogravimetric analysis (TGA) under nitrogen; compare decomposition onset temperatures with less-substituted analogs.
  • Reactivity studies : Perform kinetic experiments (e.g., hydrolysis in buffered solutions) to quantify steric effects .

Advanced: How can researchers resolve discrepancies between computational predictions and experimental data for this compound's properties?

Methodological Answer:

  • Force field refinement : Adjust parameters in molecular mechanics models to better fit experimental crystal structures.
  • Solvent effect inclusion : Use COSMO-RS or SMD solvation models in DFT calculations to improve agreement with solubility data .
  • Error analysis : Quantify uncertainties in experimental measurements (e.g., DSC enthalpy values) and compare with computational tolerances.

Advanced: What role does this compound play in multicomponent reactions (MCRs), and how can its efficiency be benchmarked?

Methodological Answer:

  • Reaction scope : Test in Ugi or Biginelli reactions; monitor diastereoselectivity via chiral HPLC.
  • Green metrics : Calculate atom economy, E-factor, and process mass intensity (PMI) to assess sustainability.
  • Catalyst screening : Use high-throughput robotic platforms to evaluate metal catalysts (e.g., Cu(I)) or organocatalysts .

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